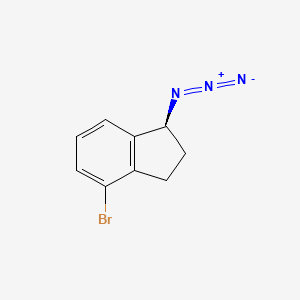

(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a versatile compound that has been used in various research applications, including drug discovery, chemical biology, and organic synthesis.

Aplicaciones Científicas De Investigación

Chiral Serotonin Uptake Inhibitors

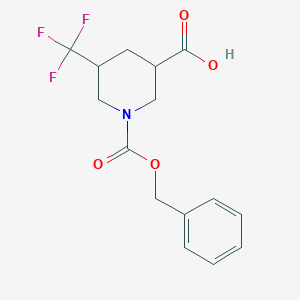

The compound (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene and its related chiral 1-substituted 2,3-dihydro-1H-indenes have been investigated for their potential as serotonin uptake inhibitors. The absolute configuration of one such inhibitor, (+)-cis-2,3-dihydro-2[(methylamino)methyl]-1-[4-(trifluoromethyl)phenoxy]-1H-indene hydrochloride, was established as 1S,2S using circular dichroism spectrum analysis (Michals & Smith, 1993).

Structural and Vibrational Studies

The molecular structure and vibrational properties of 2,3-dihydro-1H-indene, a derivative of (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene, have been examined through density functional theory calculations. These studies provide insights into the reactivity and polar nature of these molecules, potentially informing their applications in chemical synthesis (Prasad et al., 2010).

Synthesis of Novel Ligands and Metallocenes

Research has also focused on the synthesis of novel ligands containing azole fragments bonded with cyclopentadienyl via nitrogen, starting from compounds like 2-bromo-1H-indene, closely related to (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene. These studies are significant for developing new semisandwich complexes of zirconium and hafnium, which have applications in catalysis (Lebedev et al., 2009).

Organic Semiconductor Materials

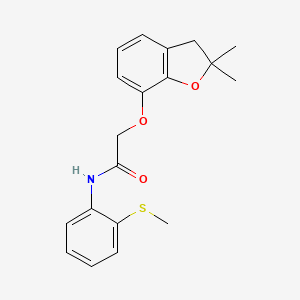

Derivatives of 1H-indene, similar to (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene, have been used in the synthesis of carbon-bridged phenylenevinylene compounds. These compounds show promising properties for use as ambipolar organic semiconductor materials, which could be relevant in electronics (Zhu et al., 2009).

Enantioselective Synthesis and Biocatalysis

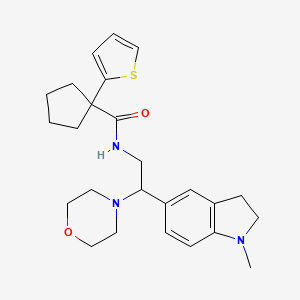

The enantioselective synthesis of (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene derivatives has been studied, including their use as intermediates in the synthesis of biologically active compounds. Biocatalysis using enzymes like lipases has been employed to resolve racemates of these compounds, contributing to pharmaceutical chemistry (Prysiazhnuk et al., 2021).

Propiedades

IUPAC Name |

(1S)-1-azido-4-bromo-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGBORJZUJVFL-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2463727.png)

![N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2463730.png)

![N-(3-methoxyphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2463733.png)

![N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2463736.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2463737.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2463738.png)

![Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate](/img/structure/B2463745.png)